![molecular formula C17H19N5 B1662156 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole CAS No. 70006-24-5](/img/structure/B1662156.png)
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a piperazine ring, which is further connected to a pyridine ring . The empirical formula is C17H20N4S and the molecular weight is 312.43 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string is S=C(N)C1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 .Scientific Research Applications
Erectile Dysfunction Treatment
ABT-724 was initially developed as a potential drug for treating erectile dysfunction due to its role as a selective dopamine D4 receptor agonist. It activates human dopamine D4 receptors with significant efficacy, which is crucial in mediating erectile function .
Dopamine D4 Receptor Research
ABT-724 continues to be used in scientific research to study the function of the dopamine D4 receptor. Its selectivity allows researchers to investigate the physiological roles of this receptor without affecting other dopamine receptor subtypes .
Cardiovascular Research
In animal models, such as spontaneously hypertensive rats, ABT-724 has been tested for its therapeutic benefits on cardiovascular health, particularly in adolescent subjects .
Neuropharmacological Studies
Due to its selective agonistic action on D4 receptors, ABT-724 serves as a valuable tool in neuropharmacological studies, helping to understand the dopaminergic system’s role in various neurological and psychiatric conditions .
Drug Development Research
Although ABT-724 itself may not be commercially developed due to poor oral bioavailability, it aids in the development of other drugs targeting similar pathways with improved pharmacokinetic profiles .
Pharmacodynamic and Pharmacokinetic Profiling
ABT-724 is used in pharmacodynamic and pharmacokinetic studies to understand drug-receptor interactions and the body’s response to pharmaceutical compounds.
Each application provides a unique insight into the potential uses of ABT-724 in scientific research and drug development. The compound’s specificity and efficacy make it a valuable tool across various fields of study.
Wikipedia - ABT-724 Nature - Research Highlights PNAS - Activation of dopamine D4 receptors by ABT-724 induces penile erection Synapse - ABT-724 Drug Targets
Mechanism of Action
ABT-724, also known as 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole or 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole, is a potent and highly selective dopamine D4 receptor agonist . It has been developed as a potential drug for the treatment of erectile dysfunction .
Target of Action
The primary target of ABT-724 is the dopamine D4 receptor . This receptor is a subtype of dopamine receptors, which are critical for many physiological functions, including sexual behavior, cognition, motor coordination, cardiovascular control, reward, and hormonal regulation .
Mode of Action
ABT-724 acts as an agonist at the dopamine D4 receptor . It activates human dopamine D4 receptors with an EC50 of 12.4 nM and 61% efficacy .
Pharmacokinetics
This characteristic has led to the exploration of alternative drugs such as ABT-670 .
Result of Action
The activation of dopamine D4 receptors by ABT-724 has been shown to induce penile erection in rats . This suggests that ABT-724 could potentially be used for the treatment of erectile dysfunction .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPJGTNLZNXQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025592 | |
Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |
CAS RN |
70006-24-5 | |
Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABT724 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-724 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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